molecular formula C22H22N4O3S B10985486 1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide

1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide

Cat. No.: B10985486
M. Wt: 422.5 g/mol
InChI Key: BDUGYSLYPGRCHM-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused with a benzene ring. Specifically, it features an indole moiety and a 1,4-benzodiazepine core. The methyl group at position N4 and the thioether (methylsulfanyl)ethyl substituent add complexity to its structure. Benzodiazepines often exhibit sedative, anxiolytic, and anticonvulsant properties, making them important in medicine and research.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Multistep Synthesis:

Industrial Production::
  • Large-scale production typically involves optimized synthetic routes.
  • Precursor availability, scalability, and cost-effectiveness are key considerations.

Chemical Reactions Analysis

Reactions::

Scientific Research Applications

Chemistry::

    Drug Discovery: Benzodiazepines serve as scaffolds for designing new drugs targeting GABA receptors.

    Catalysis: Modified benzodiazepines can act as catalysts in organic synthesis.

Biology and Medicine::

    Neuropharmacology: Benzodiazepines modulate GABAergic neurotransmission.

    Anxiety and Insomnia: Clinical use as anxiolytics and hypnotics.

    Anticonvulsants: Treatment of seizures.

    Muscle Relaxants: Used in anesthesia.

Industry::

    Pharmaceuticals: Production of related drugs.

    Agrochemicals: Benzodiazepine derivatives as pesticides.

Mechanism of Action

    GABA Receptors: Benzodiazepines enhance GABA binding to GABA-A receptors.

    Allosteric Modulation: They increase receptor affinity for GABA, leading to enhanced inhibitory effects.

    Neuronal Hyperpolarization: This results in sedation, muscle relaxation, and anxiolysis.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-methyl-N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]indole-4-carboxamide

InChI

InChI=1S/C22H22N4O3S/c1-26-10-8-14-15(4-3-5-19(14)26)20(27)23-13-6-7-17-16(12-13)21(28)25-18(9-11-30-2)22(29)24-17/h3-8,10,12,18H,9,11H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)

InChI Key

BDUGYSLYPGRCHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)NC(=O)C(NC4=O)CCSC

Origin of Product

United States

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